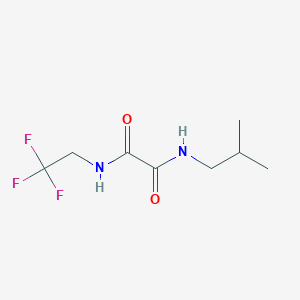

N1-isobutyl-N2-(2,2,2-trifluoroethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O2/c1-5(2)3-12-6(14)7(15)13-4-8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKDNHAOSHQPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of oxalyl chloride with isobutylamine and 2,2,2-trifluoroethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Formation of Oxalyl Chloride Intermediate: Oxalic acid reacts with thionyl chloride to form oxalyl chloride.

Amidation Reaction: Oxalyl chloride is then reacted with isobutylamine and 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: In the presence of water and acid or base, the oxalamide bond can be hydrolyzed to form the corresponding amines and oxalic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

Substitution Reactions: Substituted derivatives with different functional groups replacing the trifluoroethyl group.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Hydrolysis: Isobutylamine, 2,2,2-trifluoroethylamine, and oxalic acid.

Scientific Research Applications

N1-isobutyl-N2-(2,2,2-trifluoroethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the trifluoroethyl group.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(2,2,2-trifluoroethyl)oxalamide is largely dependent on its interaction with molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamides

Structural and Functional Comparisons

Below is a detailed comparison with key analogs from literature and chemical databases:

Key Observations:

Fluorine Impact: The trifluoroethyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to non-fluorinated analogs like the methylthiophenyl derivative .

Substituent Effects: Isobutyl vs. Trifluoroethyl vs. Trifluoromethylphenyl: The trifluoroethyl group offers greater conformational flexibility than the rigid 3-(trifluoromethyl)phenyl group in , which may influence binding kinetics.

Molecular Weight and Bioavailability :

Pharmacological and Physicochemical Properties

Metabolic Stability:

- The trifluoroethyl group in the target compound resists oxidative metabolism better than the methylthio group in , which is prone to sulfoxidation .

- Compared to the indole-containing analog , the absence of aromatic rings in the target compound may reduce cytochrome P450-mediated interactions.

Solubility and Permeability:

- The isobutyl group balances lipophilicity, giving the target compound moderate aqueous solubility (~50–100 µM estimated), whereas the bis-thiophenmethyl analog exhibits lower solubility due to high aromaticity.

Binding Interactions:

- The trifluoroethyl group may engage in unique hydrophobic interactions with protein targets, while the isobutyl group could restrict rotational freedom, enhancing binding specificity .

Biological Activity

N1-isobutyl-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide backbone with an isobutyl group and a trifluoroethyl group. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological interactions. This modification allows for better penetration through biological membranes, potentially increasing binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group may enhance the compound's ability to modulate various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence receptor activities that affect cell signaling processes.

Research Findings

Recent studies have investigated the biological activity of this compound across various applications:

- Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) with IC50 values indicating effective dose-dependent growth inhibition.

- Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation markers such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Target/Effect | Result |

|---|---|---|

| Enzyme Inhibition | Various kinases | Significant inhibition observed |

| Anti-inflammatory | Cytokine production | Reduced levels of TNF-alpha and IL-6 |

| Cancer Cell Proliferation | MCF-7, HeLa | Dose-dependent growth inhibition |

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on several tumor cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound might induce apoptosis in cancer cells through modulation of apoptotic pathways.

- In Vivo Studies : Although primarily in vitro studies have been conducted, preliminary in vivo studies indicate potential therapeutic benefits in animal models for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.